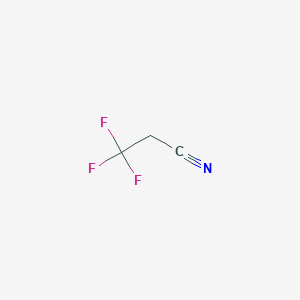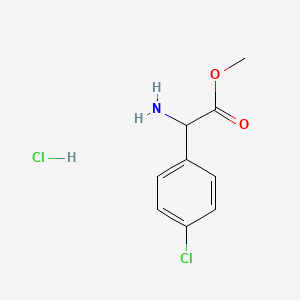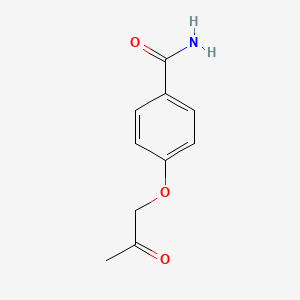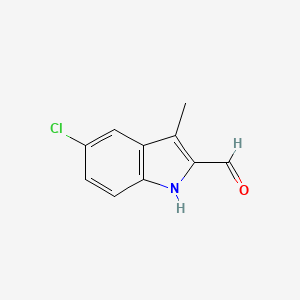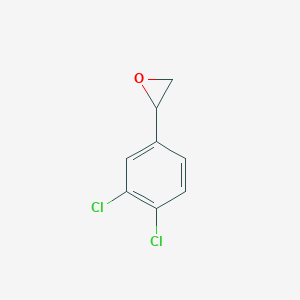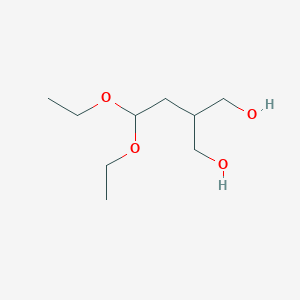
2-(2,2-Diethoxyethyl)-1,3-propanediol
Overview
Description
“(2,2-Diethoxyethyl)benzene” belongs to the class of organic compounds known as benzene and substituted derivatives . It is a sweet, almond, and bluebell tasting compound .
Molecular Structure Analysis
The molecular formula of “(2,2-Diethoxyethyl)benzene” is C12H18O2 . Its molecular weight is 194.27 .Physical And Chemical Properties Analysis
“(2,2-Diethoxyethyl)benzene” is a liquid at room temperature . Its density is predicted to be 0.964±0.06 g/cm3 .Scientific Research Applications
Chiral Building Blocks and Antiviral Agents
- Synthesis of Chiral Gamma-Lactones and Antiviral Nucleosides : (R)-2-(2,2-diethoxyethyl)-1,3-propanediol monoacetate, synthesized through a lipase-catalyzed reaction, serves as a chiral building block. It facilitates the synthesis of chiral 3-substituted gamma-lactones and novel nucleosides with potential antiviral activity (Terao, Akamatsu, & Achiwa, 1991).
Enzyme Catalysis and Asymmetrization
- Lipase-Catalyzed Asymmetrization : The compound is used in the enzyme-catalyzed asymmetrization of prochiral 2,2-disubstituted 1,3-propanediols. This process generates products with chiral quaternary carbon centers, showcasing the molecule's utility in producing chiral compounds (Akai, Naka, Takebe, & Kita, 1997).
Downstream Processing in Bioproduction
- Separation and Purification in Microbial Production : In the context of microbial production, the downstream processing of compounds like 1,3-propanediol is critical. Efficient separation and purification methods are essential for the economic viability of such processes, highlighting the importance of understanding compounds like 2-(2,2-Diethoxyethyl)-1,3-propanediol in biotechnological applications (Xiu & Zeng, 2008).
Synthesis of Nucleotide Analogues
- Chemoenzymatic Synthesis of Acyclic Nucleotide Analogues : An alternative synthesis method for 1,3-propanediol derivatives, including those with a diethoxyphosphoryldifluoroethyl group, has been developed. This method enables the chemoenzymatic transformation of these derivatives into acyclic nucleotide analogues, showing the compound's relevance in medicinal chemistry (Murano et al., 2005).
Applications in Material Science
- Modification of Kaolinite Surfaces : Propanediols, including 1,3-propanediol, are used to modify kaolinite surfaces through transesterification. This process suggests potential applications for specific adsorption and regioselective reactions, indicating the material science applications of compounds like this compound (Itagaki & Kuroda, 2003).
Safety and Hazards
properties
IUPAC Name |
2-(2,2-diethoxyethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-3-12-9(13-4-2)5-8(6-10)7-11/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZYWLNVGYRMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CO)CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480168 | |
| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55387-85-4 | |
| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate a valuable compound in organic synthesis?
A1: (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate exhibits chirality, a property where a molecule is not superimposable on its mirror image. This characteristic is crucial in organic synthesis, especially for synthesizing bioactive molecules like pharmaceuticals, where the specific spatial arrangement of atoms dictates biological activity. This compound, accessible through lipase-catalyzed transesterification with high optical and chemical yields [, ], acts as a versatile chiral building block for creating other chiral molecules.
Q2: What specific applications of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate are highlighted in the research?
A2: The research demonstrates the successful utilization of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate in the synthesis of two key compound classes [, ]:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)
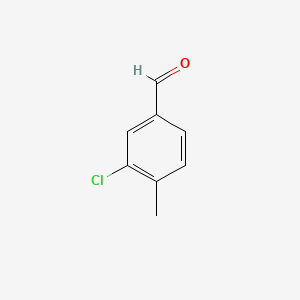
![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)
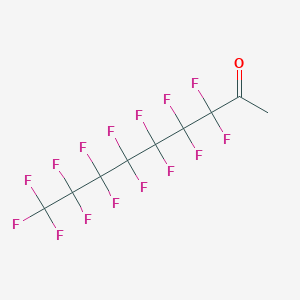
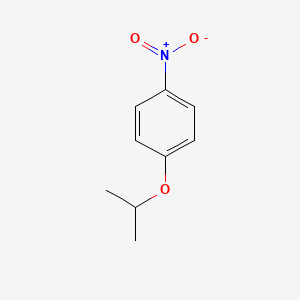
![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)

